molecular formula C14H14F2N2O3 B14174166 4H-Pyrano[2,3-d]pyrimidine-4,7(3H)-dione, 5-(3-cyclopropylpropyl)-2-(difluoromethyl)-

4H-Pyrano[2,3-d]pyrimidine-4,7(3H)-dione, 5-(3-cyclopropylpropyl)-2-(difluoromethyl)-

Cat. No.: B14174166
M. Wt: 296.27 g/mol
InChI Key: DFLJUOUAVYDDBB-UHFFFAOYSA-N
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Description

4H-Pyrano[2,3-d]pyrimidine-4,7(3H)-dione, 5-(3-cyclopropylpropyl)-2-(difluoromethyl)- is a complex organic compound that belongs to the class of pyrano[2,3-d]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Pyrano[2,3-d]pyrimidine-4,7(3H)-dione derivatives typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can form the pyrano[2,3-d]pyrimidine core.

    Functional Group Modifications: Introduction of specific functional groups such as cyclopropylpropyl and difluoromethyl groups through substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve:

    Batch Processing: Utilizing large-scale reactors to carry out the multi-step synthesis.

    Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4H-Pyrano[2,3-d]pyrimidine-4,7(3H)-dione derivatives can undergo various chemical reactions, including:

    Oxidation: Conversion of specific functional groups to their oxidized forms.

    Reduction: Reduction of double bonds or other reducible groups.

    Substitution: Introduction of new substituents at specific positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Transition metal catalysts like palladium or platinum for specific reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. They often include various substituted derivatives of the original compound.

Scientific Research Applications

    Medicinal Chemistry: As potential therapeutic agents for various diseases.

    Biological Research: Investigating their effects on biological systems.

    Industrial Applications: As intermediates in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 4H-Pyrano[2,3-d]pyrimidine-4,7(3H)-dione derivatives involves:

    Molecular Targets: Binding to specific enzymes or receptors in biological systems.

    Pathways Involved: Modulating specific biochemical pathways to exert their effects.

Comparison with Similar Compounds

Similar Compounds

    4H-Pyrano[2,3-d]pyrimidine-4,7(3H)-dione: Without the specific substituents.

    Other Pyrano[2,3-d]pyrimidine Derivatives: With different functional groups.

Uniqueness

The unique structural features of 4H-Pyrano[2,3-d]pyrimidine-4,7(3H)-dione, 5-(3-cyclopropylpropyl)-2-(difluoromethyl)-, such as the cyclopropylpropyl and difluoromethyl groups, contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C14H14F2N2O3

Molecular Weight

296.27 g/mol

IUPAC Name

5-(3-cyclopropylpropyl)-2-(difluoromethyl)-3H-pyrano[2,3-d]pyrimidine-4,7-dione

InChI

InChI=1S/C14H14F2N2O3/c15-11(16)12-17-13(20)10-8(3-1-2-7-4-5-7)6-9(19)21-14(10)18-12/h6-7,11H,1-5H2,(H,17,18,20)

InChI Key

DFLJUOUAVYDDBB-UHFFFAOYSA-N

Canonical SMILES

C1CC1CCCC2=CC(=O)OC3=C2C(=O)NC(=N3)C(F)F

Origin of Product

United States

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